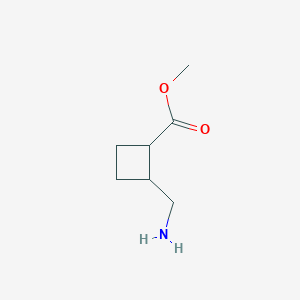

methyl 2-(Aminomethyl)cyclobutane-1-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(aminomethyl)cyclobutane-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-10-7(9)6-3-2-5(6)4-8/h5-6H,2-4,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUWRDCWIFSQITP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCC1CN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

methyl 2-(aminomethyl)cyclobutane-1-carboxylate chemical structure

An In-Depth Technical Guide to Methyl 2-(aminomethyl)cyclobutane-1-carboxylate in Modern Drug Discovery

Executive Summary

In the pursuit of novel therapeutics, the inherent flexibility of natural linear peptides often translates to poor pharmacokinetic profiles, including rapid proteolytic cleavage and high entropic penalties upon target binding. To circumvent these limitations, the strategic incorporation of conformationally restricted unnatural amino acids has become a cornerstone of modern peptidomimetic design[1]. Among these, cyclobutane amino acids (CBAAs) represent a privileged class of scaffolds. This whitepaper provides an in-depth technical analysis of methyl 2-(aminomethyl)cyclobutane-1-carboxylate , a highly versatile

Structural Biology & Physicochemical Profiling

Methyl 2-(aminomethyl)cyclobutane-1-carboxylate (CAS: 1638760-87-8) is a non-proteinogenic amino acid ester characterized by a highly strained four-membered carbon ring[2]. The cyclobutane ring acts as a rigid spacer between the carboxylate and the aminomethyl group, locking the molecule into specific dihedral angles that are otherwise freely rotatable in linear aliphatic chains.

This structural rigidity is paramount in drug design. When incorporated into a peptide backbone, the cyclobutane moiety forces the sequence to adopt well-defined secondary structures, such as

Table 1: Physicochemical Properties of Methyl 2-(aminomethyl)cyclobutane-1-carboxylate

| Property | Value | Clinical / Synthetic Significance |

| CAS Number | 1638760-87-8 | Unique identifier for the methyl ester derivative[2]. |

| Molecular Formula | Defines the foundational atomic composition. | |

| Molecular Weight | 143.18 g/mol | Low molecular weight ideal for Fragment-Based Drug Discovery (FBDD). |

| SMILES | O=C(C1C(CN)CC1)OC | Enables computational modeling and virtual screening[2]. |

| LogP | 0.1443 | Indicates high aqueous solubility, favorable for oral bioavailability[2]. |

| TPSA | 52.32 Ų | Excellent membrane permeability; well within the Lipinski Rule of 5[2]. |

Mechanistic Causality: The Thermodynamic Advantage

As a Senior Application Scientist, it is critical to understand why we select a cyclobutane scaffold over a standard linear

-

Entropic Pre-organization: The binding of a flexible peptide to a target receptor requires the peptide to freeze into a single bioactive conformation, resulting in a massive loss of conformational entropy (

). The cyclobutane ring pre-organizes the amino acid into this bioactive geometry. By reducing the entropic penalty upon binding, the overall Gibbs free energy ( -

Proteolytic Shielding: Proteases rely on the precise spatial arrangement of the peptide backbone to initiate nucleophilic attack on the amide bond. The unnatural steric bulk and restricted bond angles of the cyclobutane ring distort this recognition motif, rendering the resulting peptidomimetic highly resistant to enzymatic degradation[1].

Workflow for integrating restricted cyclobutane scaffolds into peptide drug design.

Synthetic Methodology & Self-Validating Protocols

The synthesis of cyclobutane

Why esterify? The free amino acid exists as a highly polar zwitterion, making it difficult to purify via standard silica gel chromatography and limiting its solubility in organic solvents required for subsequent solid-phase peptide synthesis (SPPS). Methyl esterification masks the carboxylic acid, increasing lipophilicity and allowing for orthogonal protection of the primary amine (e.g., Fmoc or Boc protection)[][5].

Protocol: Synthesis of Methyl 2-(aminomethyl)cyclobutane-1-carboxylate

This protocol utilizes an in situ generation of methanolic HCl, providing a self-validating system that ensures anhydrous conditions and drives the equilibrium toward complete esterification.

Step 1: Reagent Activation

-

Action: Cool 10 mL of anhydrous methanol to 0°C in an ice bath under an inert argon atmosphere. Slowly add 1.5 equivalents of thionyl chloride (

) dropwise. -

Causality:

reacts violently with methanol to generate HCl gas and

Step 2: Esterification

-

Action: Add 1.0 equivalent of the free 2-(aminomethyl)cyclobutane-1-carboxylic acid to the activated methanolic solution. Gradually warm the reaction to 65°C and reflux for 4-6 hours.

-

Causality: The heat provides the activation energy required for the nucleophilic acyl substitution, while the excess methanol acts as both solvent and reactant, driving the reaction to completion via Le Chatelier's principle.

Step 3: In-Process Quality Control (Self-Validation)

-

Action: Spot a reaction aliquot onto a silica TLC plate alongside the starting material. Develop in a highly polar solvent system (e.g.,

:MeOH:NH₄OH 80:18:2) and stain with Ninhydrin. -

Validation: The starting zwitterionic acid will remain near the baseline (

~0.1). The successful formation of the methyl ester will appear as a distinct, new spot with a significantly higher

Step 4: Orthogonal Workup

-

Action: Concentrate the reaction mixture under reduced pressure to remove excess methanol. Dissolve the crude residue in dichloromethane (DCM) and wash with saturated aqueous

. Extract the aqueous layer twice with DCM, dry the combined organic layers over anhydrous -

Causality: The reaction yields the product as a hydrochloride salt. The basic

wash deprotonates the ammonium ion, rendering the free amine highly soluble in the organic DCM layer. Any unreacted starting material remains ionized and is effectively purged in the aqueous waste.

Generalized synthetic route for methyl 2-(aminomethyl)cyclobutane-1-carboxylate.

Applications in Foldamer Engineering

Beyond traditional small-molecule drugs, methyl 2-(aminomethyl)cyclobutane-1-carboxylate is a vital precursor in the synthesis of foldamers—artificial oligomers designed to mimic the folding patterns of natural proteins[5]. By strategically alternating natural

References

1.[2] 1638760-87-8 | methyl 2-(Aminomethyl)cyclobutane-1-carboxylate - ChemScene. chemscene.com. 2.[] CAS 885951-77-9 (Fmoc-AC4C-OH) - BOC Sciences. bocsci.com. 3.[3] Stabilizing unusual conformations in small peptides and glucopeptides using a hydroxylated cyclobutane amino acid. ucd.ie. 4.[1] Direct Access to Unnatural Cyclobutane α-Amino Acids through Visible Light Catalyzed [2+2]-Cycloaddition - PMC. nih.gov. 5.[5] Cyclobutane-Containing Scaffolds as Useful Intermediates in the Stereoselective Synthesis of Suitable Candidates for Biomedical Purposes. mdpi.com.

Sources

- 1. Direct Access to Unnatural Cyclobutane α-Amino Acids through Visible Light Catalyzed [2+2]-Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. Peptidomimetics for Receptor Ligands-Discovery,Development, and Medical Perspectives [researchrepository.ucd.ie]

- 5. Cyclobutane-Containing Scaffolds as Useful Intermediates in the Stereoselective Synthesis of Suitable Candidates for Biomedical Purposes: Surfactants, Gelators and Metal Cation Ligands [mdpi.com]

Stereochemical Dynamics and Synthetic Control of 2-Substituted Cyclobutane Amino Acids

Executive Summary

The cyclobutane ring offers a unique "stereochemical platform" in medicinal chemistry. Unlike flexible linear chains or rigid aromatic systems, 2-substituted cyclobutane amino acids (specifically

Structural Fundamentals & Stereochemical Dynamics

The cyclobutane ring is rarely planar. To relieve torsional strain (eclipsing interactions), the ring adopts a "puckered" or "butterfly" conformation. This deviation from planarity is the critical determinant of the stability and reactivity of cis and trans isomers.

The Puckering Effect

In 2-substituted cyclobutane amino acids, the ring puckering angle (

-

Trans-Isomers: Generally thermodynamically favored. The substituents (amino and carboxyl groups) can adopt a diequatorial orientation, minimizing 1,2-steric repulsion.

-

Cis-Isomers: Often suffer from higher steric strain if the ring is planar. However, puckering allows one substituent to be pseudo-axial and the other pseudo-equatorial, or both pseudo-equatorial in specific 1,3-substitution patterns (though less relevant for 2-substituted systems).

Energetic Consequences

The barrier to ring inversion is low (~1.5 kcal/mol), meaning these molecules "flutter" in solution unless constrained by bulky substituents or peptide backbones.

-

Implication for Drug Design: The trans isomer of ACBC is often utilized to induce specific secondary structures (e.g., 14-helices) in

-peptides, whereas the cis isomer tends to disrupt these helices or form strand-like structures [1].

Synthetic Strategies for Stereocontrol[4][5]

Achieving high diastereoselectivity (cis vs. trans) and enantioselectivity is the primary challenge. The most robust method for constructing the cyclobutane core with defined stereochemistry is [2+2] photocycloaddition , followed by chemical resolution.

Core Workflow: [2+2] Photocycloaddition

This method utilizes the reaction between an alkene and a chiral enone or uracil derivative. The cis isomer is frequently the kinetic product due to the approach of the reagents, but it can be epimerized to the trans form.

Figure 1: Divergent synthesis of cis- and trans-2-aminocyclobutanecarboxylic acid (ACBC) via photocycloaddition [2].

Detailed Protocol: Synthesis of Trans-ACBC

Based on the methodology by Fernandes et al. [2]

Reagents:

-

Chiral Uracil derivative (e.g., derived from chiral amine)

-

Ethene gas

-

Acetone (solvent/sensitizer)

-

1M LiOH (for hydrolysis)

Step-by-Step Procedure:

-

Photocycloaddition: Dissolve the chiral uracil derivative (10 mmol) in degassed acetone (200 mL). Saturate the solution with ethene gas. Irradiate with a high-pressure mercury lamp (pyrex filter) at 0°C for 4 hours.

-

Checkpoint: Monitor TLC for disappearance of the starting material.

-

-

Hydrolysis (Ring Opening): Concentrate the reaction mixture. Redissolve the crude bicyclic adduct in THF/Water (1:1). Add LiOH (2.5 eq) and stir at room temperature for 12 hours.

-

Epimerization (Cis to Trans): The initial hydrolysis yields primarily the cis amino acid. To access the trans isomer, reflux the cis-amino acid in 6M HCl for 6-12 hours. The thermodynamic preference drives the conversion to the trans form.

-

Purification: Use ion-exchange chromatography (Dowex 50W) to isolate the free amino acid.

Analytical Characterization

Distinguishing cis from trans isomers in cyclobutanes requires careful NMR analysis. The Karplus relationship applies, but ring puckering distorts standard dihedral angles.

NMR Coupling Constants ( )

The vicinal coupling constant between the protons on C1 and C2 is the primary diagnostic tool.

| Feature | Cis-Isomer | Trans-Isomer | Mechanistic Reason |

| 7.0 - 10.0 Hz | 4.0 - 6.0 Hz | In planar cyclobutanes, cis protons are eclipsed (0° dihedral), yielding higher | |

| NOE Signal | Strong H1-H2 correlation | Weak/No H1-H2 correlation | Cis protons are spatially proximate on the same face of the ring. |

| Carbon Shift ( | Upfield shift (Steric compression) | Downfield shift | The |

Analytical Decision Tree

Figure 2: NMR-based logic flow for stereochemical assignment of cyclobutane amino acids.

Pharmacological Applications[5][6][7]

The rigidification of the amino acid backbone restricts the conformational space available to the molecule, reducing the entropic penalty of binding to a receptor.

GABA Analogues

2-substituted cyclobutane amino acids are structural analogues of GABA (

-

Trans-ACBC: Often exhibits higher potency at GABA transporters and receptors compared to the cis isomer. The trans configuration mimics the "extended" conformation of GABA required for receptor binding [3].

-

Selectivity: The specific puckering of the cyclobutane ring allows for fine-tuning of selectivity between GABA-A, GABA-B, and GABA-C receptors.

Peptide Foldamers

Incorporating trans-ACBC into peptide sequences promotes the formation of stable secondary structures (e.g., 12-helices or 14-helices) that are resistant to proteolytic degradation. This "foldamer" technology is currently being explored for:

-

Antimicrobial Peptides: Mimicking host-defense peptides with enhanced stability.

-

Cell-Penetrating Peptides: The hydrophobic/amphiphilic nature of the cyclobutane scaffold facilitates membrane translocation.

References

-

Illa, O., et al. (2017). "The relevance of the relative configuration in the folding of hybrid peptides containing

-cyclobutane amino acids." Tetrahedron, 73(43), 6169-6176. [1] -

Fernandes, C., et al. (2009).[2] "Expedient Preparation of All Isomers of 2-Aminocyclobutanecarboxylic Acid in Enantiomerically Pure Form." The Journal of Organic Chemistry, 74(8), 3217–3220.[3]

-

Allan, R. D., et al. (1990). "Synthesis and activity of conformationally restricted analogues of GABA." Neurochemical Research, 15, 1223–1228.

-

Jiménez-Osés, G., et al. (2006). "Conformational Analysis of 2-Substituted Cyclobutane-

-amino Acid Derivatives." The Journal of Organic Chemistry, 71(5), 1869–1878.[4]

Sources

- 1. Folding peptides studied by NMR | SeRMN – NMR Service at UAB [sermn.uab.cat]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Conformational analysis of 2-substituted cyclobutane-alpha-amino acid derivatives. A synergistic experimental and computational study - PubMed [pubmed.ncbi.nlm.nih.gov]

Engineering Constraints: A Technical Guide to Cyclobutane Unnatural Amino Acids

Executive Summary: The Strategic Value of Ring Strain

In the landscape of peptidomimetic drug design, flexibility is often the enemy of affinity. Linear peptides suffer from entropic penalties upon binding and rapid proteolytic degradation. Cyclobutane-containing unnatural amino acids (UAAs) offer a high-precision solution to these challenges. By incorporating a four-membered ring directly into the peptide backbone or side chain, researchers can "lock" specific secondary structures—such as

This guide provides a technical deep-dive into the synthesis, conformational dynamics, and application of these constrained building blocks, moving beyond basic descriptions to actionable protocols and mechanistic insights.

Structural Dynamics: The Physics of the Four-Membered Ring

The utility of cyclobutane UAAs stems from their unique conformational properties.[1] Unlike the flexible alkyl chains of standard amino acids, the cyclobutane ring exists in a puckered conformation to relieve torsional strain (eclipsing interactions).

The "Pucker" and Backbone Control

The cyclobutane ring is not planar; it adopts a "wing-like" puckered geometry with dihedral angles of approximately

-

1-Aminocyclobutane-1-carboxylic acid (ACBC): This

-disubstituted amino acid severely restricts the-

Effect: Strong induction of Type III

-turns and -

Ramachandran Space: The allowed conformational space is a fraction of that available to Aib (

-aminoisobutyric acid), making ACBC one of the most rigid helical promoters known.

-

Metabolic Stability

The steric bulk of the cyclobutane ring, combined with the quaternary carbon center (in ACBC), prevents the approach of proteolytic enzymes (e.g., trypsin, chymotrypsin).

-

Mechanism: Steric occlusion of the scissile amide bond.

-

Outcome: Half-life extension from minutes (linear peptides) to hours (cyclobutane analogs).

Synthetic Architectures

Modern synthesis of cyclobutane UAAs has shifted from classical alkylation strategies to high-precision photochemical methods.

Pathway A: Visible-Light Mediated [2+2] Photocycloaddition

This is the current state-of-the-art method for generating diverse, highly substituted cyclobutane amino acids. It utilizes triplet energy transfer (EnT) catalysis to bypass the need for high-energy UV light, allowing for mild, stereoselective synthesis.

Caption: Figure 1. Mechanism of Visible-Light Mediated [2+2] Photocycloaddition via Energy Transfer (EnT).[2]

Pathway B: Intramolecular Nucleophilic Substitution (2,4-Methanoproline)

For bicyclic constraints like 2,4-methanoproline, a different strategy involving ring closure via nucleophilic displacement is employed.

Caption: Figure 2. Synthetic route to 2,4-methanoproline via dichloroketene cycloaddition and substitution.

Experimental Protocols

Protocol 1: Synthesis of N-Boc-1-aminocyclobutanecarboxylic acid (N-Boc-ACBC)

A fundamental building block for solid-phase peptide synthesis (SPPS).

Reagents:

-

1-Aminocyclobutane-1-carboxylic acid (ACBC)

-

Di-tert-butyl dicarbonate (

)[3] -

Sodium Bicarbonate (

)ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -

1,4-Dioxane, Water, Ethyl Acetate (EtOAc), 1N HCl.[4]

Methodology:

-

Preparation: Dissolve ACBC (2.0 g, 17.4 mmol) in a mixture of 1,4-dioxane (20 mL) and water (20 mL).

-

Base Addition: Cool the solution to 0°C in an ice bath. Add

(4.4 g, 52.2 mmol, 3.0 equiv) slowly to the stirred solution. -

Boc Protection: Add

(4.5 g, 20.9 mmol, 1.2 equiv) dropwise. -

Reaction: Remove the ice bath and allow the mixture to stir at room temperature (

) for 12–15 hours. Monitor consumption of starting material via TLC (ninhydrin stain). -

Work-up:

-

Wash the reaction mixture with EtOAc (30 mL) to remove non-polar impurities (unreacted

). Discard the organic layer. -

Acidify the aqueous layer carefully with 1N HCl to pH 2–3. Note: Evolution of

gas will occur; add acid slowly. -

Extract the acidic aqueous layer with EtOAc (

mL).ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

-

-

Isolation: Combine the organic extracts, wash with brine (

mL), dry over anhydrous -

Yield: Expect ~2.8 g (75%) of N-Boc-ACBC as an off-white solid.[3][4]

Protocol 2: Visible-Light Mediated [2+2] Photocycloaddition

For the synthesis of complex 2-substituted cyclobutane amino acids.

Reagents:

-

Methyl 2-acetamidoacrylate (Substrate)[2]

-

4-Methylstyrene (Olefin Partner)

-

Photocatalyst:

(2 mol%)[5] -

Solvent: Acetonitrile (MeCN), degassed.

-

Light Source: Blue LEDs (

nm).

Methodology:

-

Setup: In a Pyrex tube or clear vial, combine Methyl 2-acetamidoacrylate (0.2 mmol, 1.0 equiv) and 4-Methylstyrene (1.0 mmol, 5.0 equiv).

-

Catalyst: Add the Iridium photocatalyst (2 mol%).

-

Solvent: Add degassed MeCN (2.0 mL) to achieve a 0.1 M concentration. Seal the vial with a septum.

-

Degassing: Sparge the solution with Argon for 10 minutes to remove oxygen (Oxygen quenches the triplet state).

-

Irradiation: Place the vial approximately 2–3 cm from the Blue LED source. Irradiate at room temperature for 24 hours. Fan cooling is recommended to maintain ambient temperature.

-

Purification: Concentrate the solvent under vacuum. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

-

Result: The product will be a diastereomeric mixture of the cyclobutane amino acid ester. High diastereoselectivity (up to >10:1 d.r.) is often observed depending on the styrene substituent.

Data Summary & Applications

Comparative Stability and Conformation

The following table contrasts the properties of linear amino acids with their cyclobutane counterparts.

| Property | Linear (e.g., Alanine/GABA) | Cyclobutane UAA (ACBC/CBAA) | Mechanism of Action |

| Backbone Flexibility | High ( | Restricted (Rigid) | Ring strain locks torsion angles. |

| Proteolytic Half-life | Minutes (<30 min) | Hours (>4 h) | Steric hindrance prevents enzyme access. |

| Secondary Structure | Random Coil / | ||

| Lipophilicity | Low to Moderate | Increased | Hydrophobic ring surface. |

Case Studies in Drug Design

Case Study A: Neuroactive Peptides (Glutamate Analogs) Cyclobutane analogs of glutamate (e.g., 2,4-methanoglutamate) have been used to map the binding sites of NMDA and AMPA receptors. The rigid structure forces the glutamate side chain into specific orientations, allowing researchers to determine the precise bioactive conformation required for receptor activation.

Case Study B: Antimicrobial Peptides (AMPs) Incorporation of ACBC into linear AMPs (e.g., magainin analogs) has been shown to stabilize the amphipathic helical structure required for membrane disruption. This modification not only increases potency but significantly reduces susceptibility to serum proteases, addressing a major bottleneck in AMP therapeutic development.

References

-

Direct Access to Unn

-Amino Acids through Visible Light Catalyzed [2+2]-Cycloaddition. ACS Organic & Inorganic Au, 2022.[2] Link[2] -

Conformational characterization of the 1-aminocyclobutane-1-carboxylic acid residue in model peptides. Journal of Peptide Science, 2002. Link

-

Visible Light Photocatalysis of [2+2] Styrene Cycloadditions via Energy Transfer. Journal of the American Chemical Society, 2012. Link

-

Comparison of a Short Linear Antimicrobial Peptide with Its Disulfide-Cyclized and Cyclotide-Grafted Variants. Pharmaceuticals, 2021. Link

-

N-Boc-1-aminocyclobutanecarboxylic acid synthesis. ChemicalBook Protocols. Link

-

A new and short method for the synthesis of 2,4-methanoproline. Chemical Communications, 2005. Link

Sources

Engineering Selectivity: The Biological Activity and Pharmacology of Conformationally Restricted GABA Analogues

The Rationale for Conformational Restriction in Neuropharmacology

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system. Despite its simple chemical structure, endogenous GABA is highly flexible, allowing it to adopt multiple spatial conformations. This flexibility enables GABA to act as a universal key, indiscriminately activating ionotropic receptors (GABA-A, GABA-

For drug development professionals, this pan-target activation presents a significant challenge: how do we isolate therapeutic effects (like sedation or anti-epileptic activity) from off-target toxicity? The solution lies in conformational restriction . By engineering rigid GABA analogues—using cyclopropane rings, bicyclic scaffolds, or double bonds—we lock the pharmacophore into specific spatial arrangements (e.g., syn vs. anti, trans vs. cis). This topological restriction forces the analogue to selectively bind only to the target whose active site accommodates that exact geometry, transforming a universal key into a highly specific master key[2].

Target-Specific Pharmacology of Rigid Analogues

Ionotropic Receptors: Targeting GABA-A and GABA-

The structural requirements for GABA-A receptor activation are exceptionally strict. Muscimol, a naturally occurring psychoactive alkaloid, served as the early blueprint for rigidified analogues[3]. Further synthetic constraint led to the development of Gaboxadol (THIP) , an isoxazole-based analogue. Unlike traditional positive allosteric modulators (e.g., benzodiazepines), THIP acts as a direct orthosteric agonist[4]. Crucially, its rigid structure grants it preferential, supra-maximal agonist activity at extrasynaptic

To differentiate standard GABA-A receptors from the unique retinal and CNS GABA-

Transporters: BGT1 and GAT Selectivity

The betaine/GABA transporter 1 (BGT1) plays a nuanced role in cellular osmolarity and neurotransmitter reuptake. Designing selective inhibitors for BGT1 requires precise manipulation of the GABA backbone. Bicyclo-GABA ((1S,2S,5R)-5-aminobicyclo[3.1.0]hexane-2-carboxylic acid) is a conformationally restricted cyclic analogue that acts as a competitive substrate inhibitor[2]. Computational modeling reveals that the syn conformation of bicyclo-GABA is the bioactive state required for BGT1 binding, yielding a compound with over 100-fold selectivity for BGT1 over GAT3[2]. Similarly, cyclopropane-based analogues locked in a trans-syn-form have demonstrated targeted BGT1 inhibitory profiles[7].

Metabolic Enzymes: Inhibiting GABA Aminotransferase (GABA-AT)

Inhibiting GABA-AT prevents the degradation of endogenous GABA, raising synaptic levels to combat epileptic seizures. Rigid analogues such as

Quantitative Pharmacological Profiles

The following table synthesizes the binding affinities, efficacies, and target specificities of key rigid GABA analogues.

| Rigid Analogue | Primary Target | Pharmacological Action | Key Metric | Bioactive Conformation |

| Gaboxadol (THIP) | GABA-A ( | Orthosteric Partial Agonist | EC | Constrained Isoxazole |

| TACA | GABA- | Potent Agonist | High Efficacy | Trans-alkene |

| CACA | GABA- | Partial Agonist | Moderate Efficacy | Cis-alkene |

| Bicyclo-GABA | BGT1 Transporter | Competitive Inhibitor | High Selectivity vs GAT3 | Syn-conformation |

| Cyclopropane-GABA | BGT1 Transporter | Selective Inhibitor | Moderate Potency | Trans-syn-form |

| GABA-AT Enzyme | Competitive Inhibitor | Target-dependent K | Syn-orientation |

Experimental Methodologies: Self-Validating Protocols

As application scientists, we must ensure that our experimental designs inherently validate the causality of our findings. Below are two gold-standard workflows for evaluating rigid GABA analogues.

Protocol 1: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

Causality Check: Xenopus oocytes are utilized because they lack endogenous GABA receptors, providing a clean biological slate. Co-application of antagonists ensures the observed currents are target-specific.

-

Preparation & Microinjection: Synthesize capped cRNA encoding specific human GABA-A subunits (e.g.,

, -

Incubation: Incubate oocytes at 18°C for 2–5 days in ND96 medium to allow for robust membrane expression of the heteromeric receptors.

-

Electrophysiological Setup: Impale the oocyte with two glass microelectrodes (0.5–2 M

resistance, filled with 3M KCl). Voltage-clamp the cell at a holding potential of -70 mV using a TEVC amplifier. -

Baseline & Positive Control: Perfuse the recording chamber with standard ND96 buffer to establish a stable baseline. Apply a saturating concentration of endogenous GABA (1 mM) to determine the maximum macroscopic chloride current (

). Washout until baseline is restored. -

Analogue Testing: Perfuse the rigid analogue (e.g., Gaboxadol) at varying concentrations to generate a dose-response curve. Calculate the fractional efficacy relative to the GABA

.ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -

Self-Validation (Antagonist Blockade): Co-perfuse the analogue with 100

M bicuculline. A complete cessation of the inward chloride current validates that the flux is strictly mediated by orthosteric binding to the GABA-A receptor, ruling out non-specific membrane leak[1].

Protocol 2: Coupled Enzyme Assay for GABA-AT Inhibition

Causality Check: Because GABA-AT activity does not yield a direct chromophore, we couple it to Succinic Semialdehyde Dehydrogenase (SSADH). The production of NADH provides a real-time, self-validating photometric readout.

-

Reagent Preparation: Prepare a reaction buffer containing 50 mM Tris-HCl (pH 8.5), 1 mM

-ketoglutarate, 1 mM NAD -

Enzyme Initialization: Add purified porcine brain GABA-AT to the cuvette. Establish a baseline absorbance at 340 nm using a UV-Vis spectrophotometer.

-

Substrate Addition (Control): Initiate the uninhibited reaction by adding 10 mM GABA. Record the linear rate of increase in A

(representing the reduction of NAD -

Inhibitor Incubation: In a separate cuvette, pre-incubate the GABA-AT enzyme with the rigid

-lactam analogue for 15 minutes. -

Kinetic Measurement: Add GABA to the inhibited mixture. Measure the new rate of NADH formation. A decrease in the slope of the A

curve confirms competitive inhibition, validating that the rigid analogue successfully occupies the active site in a syn orientation[8][10].

Visualizations

Diagram 1: Pharmacological Mapping of GABA Targets

The following diagram illustrates the divergent pathways through which flexible endogenous GABA operates, contrasted with the highly specific targeting achieved by rigid analogues.

Caption: Target specificity of rigid GABA analogues compared to the pan-activation of endogenous GABA.

Diagram 2: TEVC Experimental Workflow

This workflow maps the self-validating electrophysiology protocol used to determine the efficacy of rigid GABA analogues on recombinant receptors.

Caption: Step-by-step methodology for Two-Electrode Voltage Clamp (TEVC) receptor activation assays.

References

-

3 - Wikipedia 2.4 - Wikipedia 3.8 - PubMed (NIH) 4.5 - PubMed (NIH) 5.10 - Taylor & Francis 6.7 - PubMed (NIH) 7.11 - ResearchGate 8.1 - Encyclopedia.pub 9.2 - Frontiers 10.6 - PubMed (NIH) 11.9 - Taylor & Francis

Sources

- 1. encyclopedia.pub [encyclopedia.pub]

- 2. Frontiers | Molecular Determinants and Pharmacological Analysis for a Class of Competitive Non-transported Bicyclic Inhibitors of the Betaine/GABA Transporter BGT1 [frontiersin.org]

- 3. Gaboxadol - Wikipedia [en.wikipedia.org]

- 4. GABAA receptor agonist - Wikipedia [en.wikipedia.org]

- 5. GABA(A) agonists and partial agonists: THIP (Gaboxadol) as a non-opioid analgesic and a novel type of hypnotic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effects of the conformationally restricted GABA analogues, cis- and trans-4-aminocrotonic acid, on GABA neurotransmission in primary neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design and synthesis of cyclopropane-based conformationally restricted GABA analogues as selective inhibitors for betaine/GABA transporter 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Beta-lactams: a new class of conformationally-rigid inhibitors of gamma-aminobutyric acid aminotransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. tandfonline.com [tandfonline.com]

- 11. researchgate.net [researchgate.net]

methyl 2-(aminomethyl)cyclobutane-1-carboxylate CAS number search

[1][2]

Identity & CAS Registry

This compound is a conformationally restricted

Core Identifiers

| Parameter | Data |

| Chemical Name | Methyl 2-(aminomethyl)cyclobutane-1-carboxylate |

| CAS Number (Generic) | 1638760-87-8 |

| Molecular Formula | |

| Molecular Weight | 143.18 g/mol |

| SMILES | O=C(OC)C1C(CN)CC1 |

| Key Isomer (Acid Form) | trans-2-(Aminomethyl)cyclobutanecarboxylic acid (CAS: 84585-77-3) |

Note on Stereochemistry: Commercial sources often list the generic CAS 1638760-87-8 for the racemic or unspecified stereochemistry.[1] However, in drug design, the specific cis or trans orientation relative to the cyclobutane ring is critical for receptor binding affinity (e.g., GABA receptors). The synthesis section below details how to access specific diastereomers.

Chemical Properties & Characterization

The following data is derived from computational models and available certificates of analysis for the hydrochloride salt, which is the stable storage form.

| Property | Value | Note |

| Boiling Point (Predicted) | 215.3 ± 23.0 °C | at 760 mmHg |

| Density | 1.0 ± 0.1 g/cm³ | Liquid (Free Base) |

| pKa (Amine) | ~10.5 | Basic, forms salts easily |

| LogP | 0.14 | Hydrophilic |

| Solubility | DMSO, Methanol, Water | High solubility in polar solvents |

| Storage | 2–8°C, Hygroscopic | Store under inert gas ( |

Synthetic Pathways

The synthesis of methyl 2-(aminomethyl)cyclobutane-1-carboxylate typically proceeds from cyclobutane-1,2-dicarboxylic anhydride .[1] This route allows for stereochemical control; starting with the cis-anhydride yields the cis-isomer, which can be epimerized to the trans-isomer if required.[1]

Mechanistic Workflow

The pathway involves desymmetrization of the anhydride, selective reduction of the free acid to an alcohol, and conversion of the alcohol to an amine.[1]

Figure 1: Step-wise synthetic route from the cyclic anhydride precursor.[1]

Detailed Protocol: cis-Isomer Preparation

Prerequisites: All reactions must be performed under an inert nitrogen atmosphere using anhydrous solvents.

Step 1: Methanolysis (Desymmetrization)[1]

-

Reagents: cis-Cyclobutane-1,2-dicarboxylic anhydride (1.0 eq), Methanol (excess).

-

Procedure: Dissolve the anhydride in dry methanol. Heat to reflux for 4–6 hours.

-

Workup: Concentrate in vacuo to remove excess methanol. The residue is the mono-methyl ester (2-(methoxycarbonyl)cyclobutane-1-carboxylic acid).[1]

-

Yield: Quantitative.

Step 2: Selective Reduction (Carboxylic Acid

Alcohol)

Critical Step: The ester moiety must remain intact.[1]

-

Reagents: Mono-ester (1.0 eq),

(1.1 eq).[1] -

Procedure: Cool the mono-ester solution (in THF) to -10°C. Add borane-THF complex dropwise. Stir at 0°C for 2 hours, then allow to warm to Room Temperature (RT).

-

Quench: Carefully add Methanol to quench excess borane.[1]

-

Purification: Flash column chromatography (Hexane/EtOAc).

-

Product: Methyl 2-(hydroxymethyl)cyclobutane-1-carboxylate.

Step 3: Amination (Alcohol

Amine)[1]

-

Activation: Dissolve alcohol in DCM with

(1.5 eq). Add Methanesulfonyl chloride (MsCl, 1.1 eq) at 0°C to form the mesylate.[1] -

Displacement: Dissolve the crude mesylate in DMF. Add Sodium Azide (

, 2.0 eq) and heat to 60°C for 4 hours. -

Reduction: Hydrogenate the azide using 10% Pd/C in Methanol under

(1 atm) for 12 hours. -

Isolation: Filter catalyst, concentrate, and treat with HCl/Dioxane to precipitate the hydrochloride salt .[1]

Applications in Drug Discovery

This molecule is a "conformationally restricted" bioisostere.[1] By locking the flexible ethyl chain of GABA or glutamate into a cyclobutane ring, researchers can probe the specific spatial requirements of receptor binding pockets.[1]

GABA Analogues

The trans-isomer of the corresponding acid (2-(aminomethyl)cyclobutane-1-carboxylic acid) is a known partial agonist for GABA-C receptors.[1] The methyl ester described here acts as a prodrug or a protected intermediate to access these active acids.[1]

Peptidomimetics

Incorporating this amino ester into peptide backbones introduces a rigid turn, restricting the conformational freedom of the peptide chain.[1] This is used to:

References

-

ChemScene. (2025).[1] Methyl 2-(Aminomethyl)cyclobutane-1-carboxylate Product Data. Retrieved from

-

Sigma-Aldrich. (2025).[1] trans-Cyclobutane-1,2-dicarboxylic acid Product Specification. Retrieved from [1]

-

MDPI. (2019).[1] Cyclobutane-Containing Scaffolds as Useful Intermediates in Stereoselective Synthesis. Molecules. Retrieved from [1]

-

GuideChem. (2025).[1] Methyl (1S,2S)-2-aminocyclobutane-1-carboxylate hydrochloride Data. Retrieved from

Cyclobutane Scaffolds in Medicinal Chemistry: A Technical Guide to Design, Synthesis, and Application

Executive Summary

The "escape from flatland" has become a central paradigm in modern drug discovery. As medicinal chemistry moves away from planar, aromatic-heavy structures toward molecules with higher fraction of sp³-hybridized carbons (

Unlike its homologues (cyclopropane and cyclopentane), cyclobutane offers a unique combination of high ring strain (~26.3 kcal/mol), a distinct "puckered" butterfly conformation, and specific exit vectors that allow it to serve as a superior bioisostere for both phenyl rings and gem-dimethyl groups.

This guide provides a technical deep-dive into the rationale, synthesis, and application of cyclobutane scaffolds, supported by case studies of FDA-approved drugs like Ivosidenib and Apalutamide .[1]

Part 1: Structural & Physicochemical Properties[1]

The "Butterfly" Conformation

Cyclobutane is rarely planar. To relieve torsional strain (eclipsing interactions), the ring adopts a puckered or "butterfly" conformation. This deviation from planarity is critical for its function as a scaffold:

-

Puckering Angle: Typically 25°–35°.

-

Inversion Barrier: Low (~1.5 kcal/mol), allowing the ring to flip between conformers unless locked by substituents.

-

Bond Angles: Internally ~88°, deviating significantly from the ideal 109.5° tetrahedral angle, creating high

-character in the C-C bonds and

Bioisosteric Utility

The cyclobutane ring is a versatile bioisostere.[3][4] Its geometric parameters allow it to mimic the spatial arrangement of other common moieties while improving physicochemical properties (solubility, metabolic stability).[5]

Table 1: Physicochemical Comparison of Common Scaffolds

| Property | Cyclobutane | Cyclopropane | Cyclopentane | Benzene |

| Ring Strain (kcal/mol) | 26.3 | 27.5 | 6.2 | 0 (Aromatic) |

| Dominant Conformation | Puckered (Butterfly) | Planar | Envelope | Planar |

| C-C Bond Length (Å) | 1.55 | 1.51 | 1.54 | 1.40 |

| Bioisostere For | Phenyl, gem-dimethyl | Alkenes | Proline, THF | Heterocycles |

| Metabolic Liability | Low (unless activated) | Low | Moderate | High (Oxidation) |

Metabolic Stability

Replacing a phenyl ring or a flexible alkyl chain with a cyclobutane often blocks metabolic "hotspots."[3] The ring's strain makes the C-H bonds stronger (higher

Part 2: Synthetic Methodologies

The construction of the cyclobutane core is historically challenging due to the high ring strain. However, modern photochemistry and catalysis have standardized access to these scaffolds.

The [2+2] Photocycloaddition (The Workhorse)

The most direct route to cyclobutanes is the [2+2] photocycloaddition of two alkenes.[4] This reaction is thermally forbidden (Woodward-Hoffmann rules) but photochemically allowed.[1]

Key Mechanism:

-

Excitation: One alkene absorbs a photon (often UV) to reach an excited singlet or triplet state (

or -

Exciplex Formation: The excited alkene forms a complex with the ground-state alkene.

-

Ring Closure: Formation of the two new

-bonds.

Visualization: [2+2] Synthetic Workflow

The following diagram outlines the decision process and mechanism for synthesizing cyclobutane scaffolds via photochemistry.

Figure 1: Strategic workflow for accessing cyclobutane scaffolds via [2+2] photocycloaddition.

Part 3: Medicinal Chemistry Applications (Case Studies)

Case Study A: Metabolic Stability & Lipophilicity (Ivosidenib)

Drug: Ivosidenib (Tibsovo) Target: IDH1 Mutant (Acute Myeloid Leukemia) The Challenge: Early leads contained a cyclohexyl amine which suffered from high lipophilicity (high LogP) and rapid metabolic clearance. The Cyclobutane Solution: The medicinal chemistry team replaced the cyclohexyl ring with a 3,3-difluorocyclobutyl moiety.

-

Effect 1: The fluorine atoms lower the

of the amine and reduce lipophilicity compared to the cyclohexyl analog. -

Effect 2: The cyclobutane ring is metabolically robust.

-

Result: Optimization led to Ivosidenib, which possesses excellent oral bioavailability and a favorable safety profile.

Case Study B: Conformational Locking (Apalutamide)

Drug: Apalutamide (Erleada) Target: Androgen Receptor (Prostate Cancer) The Challenge: Antagonists require a rigid structure to bind effectively to the ligand-binding domain and prevent nuclear translocation. The Cyclobutane Solution: Apalutamide features a cyclobutane ring fused in a spiro-configuration (5,7-diazaspiro[3.4]octan-5-yl).[1]

-

Effect: This spiro-cyclobutane moiety locks the thiohydantoin core into a specific conformation that maximizes binding affinity (

= 16 nM) and selectivity over other receptors.[1] -

Mechanism: The rigidity prevents the "induced fit" required for agonism, ensuring the molecule acts as a pure antagonist.

Visualization: Decision Matrix for Bioisosterism

When should you deploy a cyclobutane scaffold? Use this logic flow.

Figure 2: Decision matrix for incorporating cyclobutane bioisosteres during lead optimization.[1]

Part 4: Experimental Protocols

Protocol 1: General Photochemical [2+2] Cycloaddition

Use this protocol for synthesizing simple cyclobutane building blocks from enones and alkenes.[1]

Reagents:

-

Cyclohexenone (1.0 equiv)[1]

-

Alkene substrate (5.0 - 10.0 equiv)[1]

-

Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN)[1]

-

Light Source: High-pressure Mercury lamp (or 365 nm LED)

Procedure:

-

Preparation: Dissolve cyclohexenone (10 mmol) and the alkene (50 mmol) in degassed DCM (100 mL) in a Pyrex photochemical reactor vessel.

-

Note: Degassing is critical to prevent quenching of the triplet state by oxygen.

-

-

Irradiation: Irradiate the solution using a water-cooled immersion well containing the Hg lamp. Monitor reaction progress by TLC or GC-MS (typically 2–12 hours).[1]

-

Work-up: Evaporate the solvent under reduced pressure.

-

Purification: The residue usually contains a mixture of cis/trans and head-to-head/head-to-tail isomers.[1] Separate via flash column chromatography on silica gel (Gradient: Hexanes/EtOAc).

Validation Criteria:

-

NMR: Look for characteristic cyclobutane methine protons in the 1.5–3.5 ppm range.

-

MS: Confirm molecular ion

.

Protocol 2: Synthesis of 3,3-Difluorocyclobutylamine Hydrochloride

A key building block for Ivosidenib analogs.[1]

Reagents:

-

3-Oxocyclobutanecarboxylic acid[1]

-

DAST (Diethylaminosulfur trifluoride)[1]

-

DPPA (Diphenylphosphoryl azide)[1]

Step-by-Step:

-

Fluorination: Treat protected 3-oxocyclobutane precursor with DAST (2.0 equiv) in DCM at 0°C -> RT to generate the 3,3-difluoro moiety.

-

Curtius Rearrangement: React the carboxylic acid intermediate with DPPA (1.1 equiv) and TEA in toluene at 80°C to form the isocyanate.

-

Hydrolysis: Treat the isocyanate with aqueous HCl/dioxane to yield the amine hydrochloride.

-

Isolation: Filter the precipitated solid.

References

-

Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 2022. Link

-

Discovery of AG-120 (Ivosidenib): A First-in-Class Mutant IDH1 Inhibitor. ACS Medicinal Chemistry Letters, 2018.[1] Link[1]

-

Apalutamide (Erleada) Prescribing Information. U.S. Food and Drug Administration, 2018.[6][7] Link

-

The Strategic Advantage of Cyclobutane Scaffolds in Drug Discovery. BenchChem Technical Review, 2025. Link

-

Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. ChemMedChem, 2022. Link

Sources

- 1. CAS 127759-89-1: Lobucavir | CymitQuimica [cymitquimica.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition [ecampusontario.pressbooks.pub]

- 6. Ivosidenib - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

The Therapeutic Potential of Cyclobutane-Based Peptidomimetics: A Technical Guide for Drug Discovery

Abstract

Peptidomimetics represent a cornerstone of modern drug discovery, offering a strategic approach to overcome the inherent limitations of natural peptides as therapeutic agents. Within this class of molecules, cyclobutane-based peptidomimetics have emerged as a particularly promising scaffold, affording a unique combination of conformational rigidity, metabolic stability, and synthetic tractability. This in-depth technical guide provides a comprehensive overview of the core principles, design strategies, and therapeutic applications of cyclobutane-containing peptidomimetics. We will explore their synthesis, structural attributes, and diverse biological activities, with a focus on their potential as integrin antagonists, protease inhibitors, and cell-penetrating peptides. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of the cyclobutane scaffold in the pursuit of novel therapeutics.

Introduction: The Rationale for Cyclobutane Scaffolds in Peptidomimetic Design

The therapeutic utility of peptides is often hampered by their poor pharmacokinetic properties, including susceptibility to proteolytic degradation and low cell permeability. Peptidomimetics address these challenges by mimicking the essential pharmacophoric elements of a native peptide in a non-peptidic backbone. The choice of scaffold is paramount in peptidomimetic design, as it dictates the three-dimensional arrangement of functional groups and, consequently, the molecule's biological activity.

The cyclobutane ring, a four-membered carbocycle, offers several distinct advantages as a peptidomimetic scaffold.[1] Its inherent ring strain results in a puckered, three-dimensional conformation, which can be exploited to pre-organize appended pharmacophores into a bioactive conformation.[2][3] This conformational constraint reduces the entropic penalty upon binding to a biological target, potentially leading to enhanced potency and selectivity.[4]

Furthermore, the saturated nature of the cyclobutane ring imparts significant metabolic stability, rendering it resistant to enzymatic degradation.[5][6] This is a critical attribute for developing orally bioavailable drugs. The cyclobutane core can also serve as a versatile bioisostere for other chemical moieties, such as aromatic rings or larger cycloalkanes, offering a means to fine-tune a molecule's physicochemical properties.[3]

This guide will delve into the practical aspects of designing, synthesizing, and evaluating cyclobutane-based peptidomimetics for various therapeutic applications.

Design and Synthesis of Cyclobutane-Based Peptidomimetics

The successful development of cyclobutane-based peptidomimetics hinges on robust and versatile synthetic methodologies. The synthesis typically involves two key stages: the preparation of functionalized cyclobutane amino acid monomers and their subsequent incorporation into peptide or peptidomimetic sequences.

Synthesis of Cyclobutane Amino Acid Monomers

A variety of synthetic routes have been developed to access chiral, functionalized cyclobutane amino acids. One common strategy involves a [2+2] cycloaddition reaction to form the cyclobutane ring, followed by functional group manipulations to introduce the desired amino and carboxyl functionalities.[7] For instance, a thermal [2+2] cycloaddition involving 2-acylaminoacrylates can yield substituted cyclobutane skeletons that are subsequently converted to serine analogues.[7]

Experimental Protocol: Stereoselective Synthesis of (cis/trans)-2-Hydroxycyclobutane Amino Acids [7]

-

[2+2] Cycloaddition: A solution of a 2-acylaminoacrylate and a suitable alkene partner is heated in an appropriate solvent (e.g., toluene) in a sealed tube. The reaction progress is monitored by TLC or LC-MS.

-

Purification: Upon completion, the reaction mixture is concentrated under reduced pressure, and the resulting cyclobutane adduct is purified by column chromatography on silica gel.

-

Deacylation and Hydrolysis: The purified adduct is then subjected to deacylation and hydrolysis to yield the free amino acid. This can be achieved by treatment with a strong acid (e.g., 6M HCl) at an elevated temperature.

-

Purification of Amino Acid: The final cyclobutane amino acid is purified by recrystallization or ion-exchange chromatography.

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

Once the desired cyclobutane amino acid monomer is synthesized and appropriately protected (e.g., with Fmoc for the amine and a suitable ester for the carboxylic acid), it can be incorporated into a peptide sequence using standard solid-phase peptide synthesis (SPPS) protocols.[8][9][10][11][12]

Experimental Protocol: Manual Solid-Phase Peptide Synthesis of a Cyclobutane-Containing Peptide [8][11]

-

Resin Swelling: Start with a suitable solid support, such as Rink Amide resin, and swell it in a solvent like dimethylformamide (DMF) for at least one hour.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound amine by treating it with a 20% solution of piperidine in DMF for a specified time (e.g., 2 x 10 minutes).

-

Washing: Thoroughly wash the resin with DMF to remove excess piperidine and the deprotected Fmoc group.

-

Amino Acid Coupling: Activate the carboxyl group of the Fmoc-protected cyclobutane amino acid using a coupling reagent such as HBTU/HOBt or HATU/HOAt in the presence of a base like diisopropylethylamine (DIEA) in DMF. Add this activated amino acid solution to the deprotected resin and allow the coupling reaction to proceed for a designated period (e.g., 1-4 hours).

-

Washing: Wash the resin extensively with DMF to remove unreacted reagents.

-

Repeat: Repeat steps 2-5 for each subsequent amino acid in the desired peptide sequence.

-

Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers like triisopropylsilane (TIS) and water.

-

Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, and then purify it using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the final peptide using mass spectrometry and analytical RP-HPLC.

Structural and Conformational Properties

The defining characteristic of the cyclobutane ring in peptidomimetics is its ability to impose significant conformational constraint on the peptide backbone.[13] The puckered nature of the cyclobutane ring restricts the rotational freedom of adjacent peptide bonds, leading to well-defined secondary structures.[8]

The stereochemistry of the substituents on the cyclobutane ring plays a crucial role in determining the overall conformation of the peptidomimetic. For instance, the cis or trans relationship of the amino and carboxyl groups can dictate whether the resulting peptide adopts a more extended or a folded structure. High-resolution NMR spectroscopy and computational modeling are invaluable tools for elucidating the solution-state conformations of these molecules.[8]

Therapeutic Applications of Cyclobutane-Based Peptidomimetics

The unique structural features of cyclobutane-based peptidomimetics have been exploited to develop novel therapeutic agents targeting a range of diseases.

Integrin Antagonists

Integrins are a family of cell surface receptors that mediate cell-matrix and cell-cell interactions and are implicated in various pathological processes, including cancer progression and inflammation.[1][14] The Arg-Gly-Asp (RGD) motif is a common recognition sequence for many integrins. Cyclobutane scaffolds have been successfully employed to mimic the RGD sequence and develop potent and selective integrin antagonists.[5][6] The rigid cyclobutane core positions the arginine and aspartic acid mimetic sidechains in the optimal orientation for high-affinity binding to the integrin.[5]

Integrin Signaling Pathway

Integrin engagement with the extracellular matrix (ECM) triggers a cascade of intracellular signaling events, with Focal Adhesion Kinase (FAK) playing a central role.[2][15][16][17] Upon integrin clustering, FAK is recruited to focal adhesions and undergoes autophosphorylation at Tyr397, creating a binding site for Src family kinases.[17] This FAK/Src complex then phosphorylates a host of downstream substrates, including paxillin and Crk-associated substrate (CAS), leading to the activation of signaling pathways such as the Ras/Raf/MEK/ERK pathway, which promotes cell proliferation, survival, and migration.[16][18] Cyclobutane-based integrin antagonists, by blocking the initial ligand-integrin interaction, can effectively inhibit these downstream signaling events.[14][19][20][21]

Caption: Downstream signaling of αvβ3 integrin and the inhibitory action of cyclobutane-based peptidomimetic antagonists.

Table 1: Biological Activity of Cyclobutane-Based αvβ3 Integrin Antagonists

| Compound | Arginine Mimetic | Aspartic Acid Mimetic | IC50 (Adhesion Assay) | Reference |

| ICT9055 | Tetrahydronaphthyridine | Methyl ester | < 1 µM | [5] |

| Compound 54 | Aminopyridine | Methyl ester | < 1 µM | [5] |

Protease Inhibitors

Proteases are a class of enzymes that catalyze the cleavage of peptide bonds and are involved in a multitude of physiological and pathological processes. Dysregulation of protease activity is a hallmark of many diseases, including viral infections, cancer, and cardiovascular disorders.[22] Cyclobutane-based peptidomimetics have been designed as potent and selective inhibitors of various proteases, including HIV protease and Hepatitis C virus (HCV) NS3/4A protease.[23][24][25][26][27] The cyclobutane scaffold can be functionalized to mimic the transition state of the proteolytic reaction, leading to tight binding to the enzyme's active site.[26] For example, the marketed anti-HCV drug Boceprevir contains a cyclobutane moiety in its P1 region, which contributes to its high potency.[23]

Viral Protease Inhibition

Viral proteases are essential for the replication of many viruses, as they process viral polyproteins into their functional components.[25][28] Inhibition of these proteases is a validated strategy for antiviral therapy.[24] Cyclobutane-based peptidomimetics can be designed to fit snugly into the active site of viral proteases, disrupting their catalytic activity and halting viral replication.[26]

Caption: Mechanism of action of cyclobutane-based peptidomimetic protease inhibitors in the viral replication cycle.

Table 2: Inhibitory Activity of Cyclobutane-Containing Protease Inhibitors

| Compound | Target Protease | Ki or IC50 | Reference |

| Boceprevir | HCV NS3/4A Protease | Ki = 4.8 µM (for SARS-CoV-2 3CLpro) | [23][29] |

Note: Ki value for Boceprevir against its primary target, HCV NS3/4A protease, is in the nanomolar range. The provided value is for a different viral protease.

Cell-Penetrating Peptides (CPPs)

The delivery of therapeutic molecules into cells is a major challenge in drug development. Cell-penetrating peptides (CPPs) are short peptides that can traverse the cell membrane and deliver a variety of cargo molecules, including small drugs, peptides, and nucleic acids, into the cytoplasm.[8][13][30][31] The incorporation of cyclobutane amino acids into CPP sequences has been shown to enhance their cell-penetrating capabilities.[8][13][32][33][34] The rigid cyclobutane scaffold can pre-organize the cationic and hydrophobic residues of the CPP into a conformation that facilitates interaction with the cell membrane and subsequent internalization.[8][13]

Table 3: Biological Activity of Cyclobutane-Containing Cell-Penetrating Peptides

| Peptide Sequence | Cell Line | Activity | Reference |

| Hybrid β,γ-dodecapeptide | Leishmania donovani | Microbicidal at 50 µM | [8][13][32] |

Clinical Perspective and Future Directions

The unique physicochemical properties of the cyclobutane scaffold have led to the inclusion of cyclobutane-containing molecules in several clinical and preclinical drug candidates.[35] As of January 2021, at least 39 drug candidates containing a cyclobutane ring were in clinical or preclinical development.[3] These include inhibitors of Janus kinase (JAK) for inflammatory diseases and antagonists of the androgen receptor for prostate cancer.[35]

The field of cyclobutane-based peptidomimetics is poised for continued growth. Advances in synthetic methodologies will enable the creation of increasingly complex and diverse libraries of these compounds. The integration of computational modeling with experimental screening will facilitate the rational design of peptidomimetics with improved potency, selectivity, and pharmacokinetic profiles. As our understanding of the structural and biological properties of these unique molecules deepens, so too will their potential to address unmet medical needs.

Conclusion

Cyclobutane-based peptidomimetics represent a powerful and versatile platform for the discovery of novel therapeutics. The inherent conformational rigidity and metabolic stability of the cyclobutane scaffold provide a distinct advantage in overcoming the limitations of traditional peptide-based drugs. Through rational design and innovative synthetic strategies, researchers can harness the unique properties of this four-membered ring to develop potent and selective modulators of a wide range of biological targets. The continued exploration of cyclobutane-based peptidomimetics holds immense promise for the future of drug discovery and development.

References

-

Illa, O., Ospina, J., Sánchez-Aparicio, J.-E., Pulido, X., Abengozar, M. Á., Gaztelumendi, N., Carbajo, D., Nogués, C., Rivas, L., Maréchal, J.-D., Royo, M., & Ortuño, R. M. (2021). Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability. International Journal of Molecular Sciences, 22(10), 5092. [Link]

-

Sulzmaier, F. J., Jean, C., & Schlaepfer, D. D. (2014). FAK in cancer: mechanistic findings and clinical applications. Nature Reviews Cancer, 14(9), 598–610. [Link]

-

van der Kolk, R., Rutjes, F. P. J. T., & van Delft, F. L. (2021). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 16(17), 2616-2627. [Link]

-

Sutherland, M., Gordon, A., Al-Shammari, F. O. F. O., Throup, A., Cilia La Corte, A., Philippou, H., Shnyder, S. D., Patterson, L. H., & Sheldrake, H. M. (2023). Synthesis and Biological Evaluation of Cyclobutane-Based β3 Integrin Antagonists: A Novel Approach to Targeting Integrins for Cancer Therapy. Cancers, 15(16), 4023. [Link]

-

Oreate. (2026, January 7). Research on Efficient Combination Strategies of Fluorine and Oxygen-Containing Cyclobutane in Molecular Building Block Design. Oreate AI Blog. [Link]

-

Throup, A., Zraikat, M. S., Gordon, A., Soumehsaraei, S. J., Haase, K. D., Patterson, L. H., Cooper, P. A., Hanlon, K., Loadman, P. M., Sutherland, M., Shnyder, S. D., & Sheldrake, H. M. (2024). Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists. RSC Medicinal Chemistry. [Link]

-

Sheldrake, H. M., Patterson, L. H., & Shnyder, S. D. (2024). Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists. Bradford Scholars. [Link]

-

Zheng, B., & Clemmons, D. R. (1998). Blocking ligand occupancy of the alphaVbeta3 integrin inhibits insulin-like growth factor I signaling in vascular smooth muscle cells. Proceedings of the National Academy of Sciences, 95(19), 11217-11222. [Link]

-

Illa, O., Ospina, J., Sánchez-Aparicio, J.-E., Pulido, X., Abengozar, M. Á., Gaztelumendi, N., Carbajo, D., Nogués, C., Rivas, L., Maréchal, J.-D., Royo, M., & Ortuño, R. M. (2021). Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability. International Journal of Molecular Sciences, 22(10), 5092. [Link]

-

Avenoza, A., Busto, J. H., Corzana, F., Peregrina, J. M., & Zurbano, M. M. (2004). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Molecules, 18(12), 14905-14944. [Link]

-

Throup, A., Zraikat, M. S., Gordon, A., Soumehsaraei, S. J., Haase, K. D., Patterson, L. H., Cooper, P. A., Hanlon, K., Loadman, P. M., Sutherland, M., Shnyder, S. D., & Sheldrake, H. M. (2024). Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists. ResearchGate. [Link]

-

Sutherland, M., Gordon, A., Al-Shammari, F. O. F. O., Throup, A., Cilia La Corte, A., Philippou, H., Shnyder, S. D., Patterson, L. H., & Sheldrake, H. M. (2023). Synthesis and Biological Evaluation of Cyclobutane-Based β3 Integrin Antagonists: A Novel Approach to Targeting Integrins for Cancer Therapy. ResearchGate. [Link]

-

Celis, S., Gorrea, E., Nolis, P., Illa, O., & Ortuño, R. M. (2021). Synthesis of the polyfunctional cyclobutane monomers. ResearchGate. [Link]

-

Hood, J. D., Frausto, R., Kiosses, W. B., Schwartz, M. A., & Cheresh, D. A. (2003). Differential αv integrin–mediated Ras-ERK signaling during two pathways of angiogenesis. Journal of Cell Biology, 162(5), 933-943. [Link]

-

Guzi, T. J., et al. (2011). Experimental procedures Solid phase peptide synthesis (SPPS) Solid phase peptide synthesis (SPPS) was performed using a microwav. RSC.org. [Link]

-

Illa, O., Ospina, J., Sánchez-Aparicio, J.-E., Pulido, X., Abengozar, M. Á., Gaztelumendi, N., Carbajo, D., Nogués, C., Rivas, L., Maréchal, J.-D., Royo, M., & Ortuño, R. M. (2021). Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability. MDPI. [Link]

-

Angelici, G., & et al. (2025). The peptidomimetic approach for the design of viral protease inhibitors. PubMed. [Link]

-

Beyermann, M., & Bienert, M. (1998). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. PubMed. [Link]

-

Gorrea, E., Carbajo, D., Gutiérrez-Abad, R., Illa, O., Branchadell, V., Royo, M., & Ortuño, R. M. (2012). Searching for new cell-penetrating agents: hybrid cyclobutane-proline γ,γ-peptides. Organic & Biomolecular Chemistry, 10(29), 5641-5651. [Link]

-

van der Kolk, R., Rutjes, F. P. J. T., & van Delft, F. L. (2021). Cyclobutanes in Small-Molecule Drug Candidates. PMC. [Link]

-

Sánchez-Aparicio, J. E., et al. (2020). Chiral Cyclobutane-Containing Cell-Penetrating Peptides as Selective Vectors for Anti-Leishmania Drug Delivery Systems. PMC. [Link]

-

Silva, A. C. S., et al. (2024). Recent Advances on Targeting Proteases for Antiviral Development. MDPI. [Link]

-

Brooks, P. C., Montgomery, A. M., Rosenfeld, M., Reisfeld, R. A., Hu, T., Klier, G., & Cheresh, D. A. (1994). Integrin alpha v beta 3 antagonists promote tumor regression by inducing apoptosis of angiogenic blood vessels. Cell, 79(7), 1157-1164. [Link]

-

Neuland Labs. (2025, May 16). Solid Phase Peptide Synthesis Process and Applications 2025. Neuland Labs. [Link]

-

Baran, P. S. (n.d.). Synthesis of Cyclobutane Natural Products using C–H Functionalization Logic. Baran Lab. [Link]

-

Nowick, J. S. (2019). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]

-

Vinogradov, A. A., et al. (2022). Antiviral cyclic peptides targeting the main protease of SARS-CoV-2. PMC. [Link]

-

Vinogradov, A. A., et al. (2021). Discovery of Antiviral Cyclic Peptides Targeting the Main Protease of SARS-CoV-2 via mRNA Display. bioRxiv. [Link]

-

Kazmierski, W. M. (Ed.). (1999). Peptidomimetics Protocols. Humana Press. [Link]

-

Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256. [Link]

-

Gondi, C. S., et al. (2001). Down-regulation of integrin alpha(v)beta(3) expression and integrin-mediated signaling in glioma cells by adenovirus-mediated transfer of antisense urokinase-type plasminogen activator receptor (uPAR) and sense p16 genes. Journal of Biological Chemistry, 276(50), 47171-47177. [Link]

-

Ma, C., et al. (2020). Structures of protease inhibitors and their IC 50 and K i values for... ResearchGate. [Link]

-

Muravev, A. V., & Terent'ev, A. O. (2015). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. PMC. [Link]

-

Muravev, A. V., & Terent'ev, A. O. (2015). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Bentham Science Publishers. [Link]

-

Qian, Z., et al. (2014). Understanding Cell Penetration of Cyclic Peptides. PMC. [Link]

-

Hasan, M., et al. (2024). Exploring the Chemical Features and Biomedical Relevance of Cell-Penetrating Peptides. MDPI. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Recent advances in focal adhesion kinase (FAK)-targeting antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. mdpi.com [mdpi.com]

- 8. Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Solid Phase Peptide Synthesis Process and Applications 2025 [neulandlabs.com]

- 11. chem.uci.edu [chem.uci.edu]

- 12. luxembourg-bio.com [luxembourg-bio.com]

- 13. FAK Inhibitors | SCBT - Santa Cruz Biotechnology [scbt.com]

- 14. Blocking ligand occupancy of the alphaVbeta3 integrin inhibits insulin-like growth factor I signaling in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Potential Focal Adhesion Kinase Inhibitors in Management of Cancer: Therapeutic Opportunities from Herbal Medicine | MDPI [mdpi.com]

- 16. Frontiers | Roles and inhibitors of FAK in cancer: current advances and future directions [frontiersin.org]

- 17. medchemexpress.com [medchemexpress.com]

- 18. Differential αv integrin–mediated Ras-ERK signaling during two pathways of angiogenesis [escholarship.org]

- 19. pnas.org [pnas.org]

- 20. Integrin alpha v beta 3 antagonists promote tumor regression by inducing apoptosis of angiogenic blood vessels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Down-regulation of integrin alpha(v)beta(3) expression and integrin-mediated signaling in glioma cells by adenovirus-mediated transfer of antisense urokinase-type plasminogen activator receptor (uPAR) and sense p16 genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. baranlab.org [baranlab.org]

- 23. lifechemicals.com [lifechemicals.com]

- 24. The peptidomimetic approach for the design of viral protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Antiviral cyclic peptides targeting the main protease of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 26. biorxiv.org [biorxiv.org]

- 27. Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 28. mdpi.com [mdpi.com]

- 29. researchgate.net [researchgate.net]

- 30. Understanding Cell Penetration of Cyclic Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 31. mdpi.com [mdpi.com]

- 32. Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability [mdpi.com]

- 33. Searching for new cell-penetrating agents: hybrid cyclobutane-proline γ,γ-peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 34. Chiral Cyclobutane-Containing Cell-Penetrating Peptides as Selective Vectors for Anti-Leishmania Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 35. img01.pharmablock.com [img01.pharmablock.com]

Technical Guide: Comparative Analysis of Alpha- vs. Gamma-Cyclobutane Amino Acids

Executive Summary: The Geometry of Constraint

In the landscape of peptidomimetics, Cyclobutane Amino Acids (CBAAs) represent a critical toolkit for imposing conformational rigidity.[1] However, the distinction between

-

-CBAAs act as conformational locks . By replacing the C

- -CBAAs act as structural spacers . They introduce variable backbone length and distinct folding patterns (foldamers).[2][3] The cis vs. trans stereochemistry of the cyclobutane ring dictates whether the backbone adopts a sheet-like or helical trajectory.

This guide details the synthesis, structural properties, and application of these two distinct scaffolds.

Structural & Conformational Dynamics[4]

Alpha-CBAA (Ac c): The Helical Inducer

The Ac

-

Ramachandran Space: The cyclobutane ring severely restricts the torsion angles

and -

Ring Pucker: The cyclobutane ring is not planar; it adopts a puckered conformation (~30° dihedral).[4] In Ac

c, this pucker is dynamic but tends to lock the backbone into a rigid turn, protecting the amide bond from proteolytic cleavage.

Gamma-CBAA (3-ACBC): The Foldamer Scaffold

Gamma-amino acids extend the backbone by two carbon atoms. The 3-aminocyclobutane-1-carboxylic acid introduces a cyclobutane ring between the amine and carboxyl group.

-

Isomerism: Unlike Ac

c,-

Trans-isomer: Forces an extended, zig-zag backbone conformation, often favoring sheet-like secondary structures or specific large-ring helices (e.g., 12-helix or 14-helix depending on side chains).

-

Cis-isomer: Promotes curvature, often leading to hairpin turns or U-shaped conformations.

-

-

Backbone Extension: The insertion increases the distance between amide bonds, altering hydrogen bonding patterns (e.g., C=O

Visualization: Structural Logic & Applications

The following diagram illustrates the divergent pathways for utilizing Alpha vs. Gamma CBAAs in drug design.

Figure 1: Decision matrix for selecting Alpha vs. Gamma CBAAs based on medicinal chemistry objectives.

Synthetic Methodologies

As an application scientist, reproducibility is paramount. Below are the field-standard protocols for synthesizing these cores.

Protocol A: Synthesis of Alpha-CBAA (Ac c)

Method: Bucherer-Bergs Reaction

Rationale: This is the most robust method for generating C

Step-by-Step Workflow:

-

Reagents: Cyclobutanone (1.0 eq), Potassium Cyanide (KCN, 2.5 eq), Ammonium Carbonate ((NH

) -

Solvent: Ethanol/Water (1:1 v/v).

-

Procedure:

-

Dissolve cyclobutanone in EtOH/H

O. -

Add (NH

) -

Heat to 55–60°C for 12–24 hours in a sealed pressure tube.

-

Observation: The solution will turn yellow/brown, and a white precipitate (spirohydantoin) may form.

-

-

Hydrolysis (Critical Step):

-

Isolate the hydantoin intermediate via filtration or concentration.

-

Reflux in 3M NaOH (or Ba(OH)

) for 24–48 hours to open the ring. -

Neutralize with HCl to pH 6.0 to precipitate the free amino acid (Ac

c).

-

-

Purification: Recrystallization from water/ethanol.

Protocol B: Synthesis of Gamma-CBAA (Trans-3-ACBC)

Method: [2+2] Photocycloaddition (or reduction of fumaric acid derivatives)

Rationale: Accessing the

Step-by-Step Workflow:

-

Starting Material: Epichlorohydrin or 1,3-dibromopropane derivatives (classic alkylation) or commercially available 3-oxocyclobutanecarboxylic acid.

-

Reductive Amination Route (from 3-oxocyclobutanecarboxylic acid):

-

Reagents: 3-oxocyclobutanecarboxylic acid, Ammonium Acetate (excess), NaBH

CN. -

Solvent: Methanol.

-

Procedure: Dissolve keto-acid in MeOH. Add NH

OAc and stir for 30 min. Add NaBH -

Isomer Separation: This yields a mixture of cis and trans.

-

-

Purification/Resolution:

-

Protect the amine (e.g., Boc-anhydride).

-

Separate cis/trans Boc-amino esters via Flash Column Chromatography (Silica, Hexane:EtOAc gradient). The cis isomer is generally more polar due to the proximity of functional groups.

-

Validation: Verify stereochemistry using NOESY NMR (cis protons show correlation; trans do not).

-

Biological & Pharmacological Applications[1][6][7][8][9][10][11]

Alpha-CBAA: The LAT1 Trojan Horse

The L-type Amino Acid Transporter 1 (LAT1/SLC7A5) is highly expressed at the Blood-Brain Barrier (BBB) and in glioblastoma cells.

-

Mechanism: LAT1 transports large neutral amino acids (Leu, Phe).[5][6][7] Ac

c mimics the steric bulk of these substrates. -

Application: Conjugating drugs (e.g., gabapentin analogs or chemotherapeutics) to Ac

c allows them to "hitch a ride" across the BBB. -

Data Point: Ac

c has a

Gamma-CBAA: GABA Receptors & Foldamers

-

GABA Analogs: 3-ACBC is a conformationally restricted analog of GABA (

-aminobutyric acid).-

Trans-3-ACBC is a potent agonist for GABA

receptors. -

Cis-3-ACBC shows selectivity for GABA uptake transporters.

-

-

Peptide Stability: Incorporating

-CBAA into peptide sequences creates "mixed" peptides (

Comparative Data Summary

| Feature | Alpha-CBAA (Ac | Gamma-CBAA (3-ACBC) |

| Backbone Atom Count | 1 (C | 3 (C |

| Chirality | Achiral | Chiral (cis / trans) |

| Conformational Bias | Helical ( | Extended (Sheet) or Helix (Foldamer) |

| Ramachandran Plot | Highly restricted ( | Variable (depends on isomer) |

| Primary Synthesis | Bucherer-Bergs (Hydantoin) | Reductive Amination / [2+2] Photo |

| Key Biological Target | LAT1 Transporter (BBB) | GABA Receptors / Protease Resistance |

| Metabolic Stability | High (Steric shield) | High (Backbone modification) |

Experimental Validation: LAT1 Transport Assay

To confirm if your synthesized Alpha-CBAA derivative targets LAT1:

-

Cell Line: Use HEK293 cells stably expressing human LAT1 (and CD98 heavy chain).

-

Tracer:

H-Leucine or -

Protocol:

-

Incubate cells in Na

-free choline buffer (LAT1 is Na -

Add radiolabeled tracer + increasing concentrations of your CBAA (0.1

M – 1 mM). -

Readout: Measure inhibition of tracer uptake.

-

Success Criteria: IC

< 100

-

Figure 2: Workflow for validating LAT1 affinity of Alpha-CBAA derivatives.

References

-

Conformational Analysis of Ac4c: Santini, A. et al. "Conformational characterization of the 1-aminocyclobutane-1-carboxylic acid residue in model peptides."[8] Journal of Peptide Science, 1997. Link

-

LAT1 Transport: Kanai, Y. et al.[5][6] "The SLC7 family of amino acid transporters." Pflügers Archiv, 2004. Link

-

Gamma-Amino Acid Synthesis: Seebach, D. et al. "Gamma-Peptides: The Third World of beta-Peptidic Foldamers." Chemical Record, 2006. Link

-

GABA Analogs: Allan, R. D. et al. "Synthesis and activity of 3-aminocyclobutane-1-carboxylic acid isomers." Journal of Medicinal Chemistry, 1990. Link

-

Foldamers: Gellman, S. H.[3] "Foldamers: A Manifesto." Accounts of Chemical Research, 1998. Link

Sources

- 1. researchgate.net [researchgate.net]